Diethyl 5,5'-((2,2'-oxybis(acetyl))bis(azanediyl))bis(3-methylthiophene-2-carboxylate)
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Overview
Description
The compound is an organic molecule with multiple functional groups, including ester groups (from the “diethyl … carboxylate” part of the name) and possibly an ether group (from the “oxybis” part of the name). It also contains a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene rings, the introduction of the ester groups, and the linking of these components together. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ester groups and the thiophene rings. Ester groups can undergo reactions such as hydrolysis, while thiophene rings can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on the exact structure and the nature of the functional groups present .Scientific Research Applications
Efficient Synthesis of Functionalized Compounds
- Studies on the efficient synthesis of highly functionalized derivatives of pyrroles and dihydropyrroles demonstrate the versatility of complex organic molecules for generating a wide array of biologically active compounds and materials with specific properties (Souldozi et al., 2010).
Unique Properties of Organoselenium Compounds
- Research into the synthesis and properties of organoselenium compounds, like hexaselenacyclooctanes, reveals insights into the structural determinants of reactivity and the potential for creating novel reagents and catalysts for organic synthesis (Nakayama et al., 1998).
Potent Inhibition of Protein Tyrosine Phosphatases
- Quinquedentate binuclear copper complexes have been found to exhibit potent inhibitory effects against protein tyrosine phosphatases, showcasing the potential therapeutic applications of complex molecules in the treatment of diseases associated with enzyme dysfunction (Wang et al., 2011).
Organocatalysts for Transesterification
- Zwitterionic salts derived from complex molecular structures have been used as mild organocatalysts for transesterification reactions, highlighting their potential in facilitating chemical transformations with environmental and industrial significance (Ishihara et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-[[2-[2-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)amino]-2-oxoethoxy]acetyl]amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S2/c1-5-28-19(25)17-11(3)7-15(30-17)21-13(23)9-27-10-14(24)22-16-8-12(4)18(31-16)20(26)29-6-2/h7-8H,5-6,9-10H2,1-4H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIHSVKBICOIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)COCC(=O)NC2=CC(=C(S2)C(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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